(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
CAS No.:
Cat. No.: VC13585737
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
![(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol -](/images/structure/VC13585737.png)
Specification
Molecular Formula | C9H16O3 |
---|---|
Molecular Weight | 172.22 g/mol |
IUPAC Name | (3,3-dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
Standard InChI | InChI=1S/C9H16O3/c1-8(2)7(6-10)5-9(8)11-3-4-12-9/h7,10H,3-6H2,1-2H3 |
Standard InChI Key | USJMAMULBIDRRV-UHFFFAOYSA-N |
SMILES | CC1(C(CC12OCCO2)CO)C |
Canonical SMILES | CC1(C(CC12OCCO2)CO)C |
Introduction
Structural Characteristics
(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS: 1353586-66-9) is a spirocyclic compound featuring a bicyclic framework with two fused oxygen-containing rings. The core structure consists of a spiro[3.4]octane system, where a 3-membered cyclopropane ring is connected to a 4-membered dioxolane ring via a shared spiro carbon atom. Key structural attributes include:
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
-
IUPAC Name: (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
The molecule contains:
-
A methanol group (-CH₂OH) at the 2-position of the spiro junction.
-
Two methyl groups at the 1-position of the cyclopropane ring.
-
Two oxygen atoms in the dioxolane ring, contributing to its polarity and potential hydrogen-bonding interactions .
For example, spirocyclic ethers are often synthesized via acid-catalyzed intramolecular etherification of diols or through Lewis acid-mediated cyclizations . The methanol group may be introduced via nucleophilic substitution or reduction of a carbonyl precursor .
Applications in Pharmaceutical Chemistry
The spirocyclic framework and hydroxyl group make this compound a valuable building block in drug discovery:
Drug Intermediate
-
Used in synthesizing antiviral and antibiotic agents due to its ability to mimic bioactive scaffolds .
-
Spirocycles are privileged structures in medicinal chemistry for their conformational rigidity and metabolic stability .
Future Research Directions
-
Synthetic Optimization: Develop scalable routes using green chemistry principles (e.g., catalytic spirocyclization) .
-
Biological Screening: Evaluate bioactivity against targets like α-glucosidase or viral proteases .
-
Structure-Activity Relationships (SAR): Modify the spiro core and methanol group to enhance potency/selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume